molecular formula C21H18FN3O B2405364 3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 861212-05-7

3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Cat. No.: B2405364
CAS No.: 861212-05-7
M. Wt: 347.393
InChI Key: LCLLITCGEILUFR-UHFFFAOYSA-N
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Description

3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a complex organic compound that features a benzimidazole core substituted with a 4-fluorobenzyl group and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.

    Introduction of the 4-Fluorobenzyl Group: This step involves the alkylation of the benzimidazole core with 4-fluorobenzyl chloride under basic conditions.

    Formation of the Pyridinone Moiety: The final step involves the cyclization of the intermediate with a suitable pyridine derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyridinone moieties.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and pyridinone moieties.

    Reduction: Amino derivatives if nitro groups are present.

    Substitution: Substituted derivatives at the fluorobenzyl group.

Scientific Research Applications

3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone involves the inhibition of specific enzymes or receptors. The fluorobenzyl group enhances binding affinity to the target enzyme or receptor, while the benzimidazole and pyridinone moieties contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
  • 3-[1-(4-methylbenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Uniqueness

The presence of the 4-fluorobenzyl group in 3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone provides unique electronic properties that can enhance its binding affinity and specificity compared to similar compounds with different substituents.

Properties

IUPAC Name

3-[1-[(4-fluorophenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O/c1-13-10-18-19(11-14(13)2)25(12-15-5-7-16(22)8-6-15)20(24-18)17-4-3-9-23-21(17)26/h3-11H,12H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLLITCGEILUFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=CC=CNC3=O)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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